molecular formula C9H5ClFN B12950191 3-Chloro-7-fluoroquinoline

3-Chloro-7-fluoroquinoline

Cat. No.: B12950191
M. Wt: 181.59 g/mol
InChI Key: ZFUCTFOKCBJNJW-UHFFFAOYSA-N
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Description

3-Chloro-7-fluoroquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H5ClFN. It belongs to the quinoline family, which is characterized by a fused benzene and pyridine ring system. The incorporation of chlorine and fluorine atoms into the quinoline structure enhances its chemical reactivity and biological activity, making it a compound of significant interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-7-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the direct fluorination of 3-chloroquinoline using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an inert solvent like acetonitrile or dichloromethane under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction parameters and to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-7-fluoroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Electrophilic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions include various substituted quinolines, which can exhibit different biological and chemical properties .

Scientific Research Applications

3-Chloro-7-fluoroquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-7-fluoroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. This mechanism is similar to that of other fluoroquinolones, which are known for their potent antibacterial activity .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-7-fluoroquinoline is unique due to the presence of both chlorine and fluorine atoms, which confer distinct chemical reactivity and biological activity. This dual substitution enhances its potential as a versatile intermediate in organic synthesis and as a lead compound in drug discovery .

Properties

Molecular Formula

C9H5ClFN

Molecular Weight

181.59 g/mol

IUPAC Name

3-chloro-7-fluoroquinoline

InChI

InChI=1S/C9H5ClFN/c10-7-3-6-1-2-8(11)4-9(6)12-5-7/h1-5H

InChI Key

ZFUCTFOKCBJNJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)Cl)F

Origin of Product

United States

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